9-Benzyl-3-bromo-9H-carbazole

Photophysics OLEDs Phosphorescence

9-Benzyl-3-bromo-9H-carbazole (≥98% GC) is a differentiated carbazole building block for OLED/PhOLED emitters and medicinal chemistry applications. The 3-bromo handle enables efficient Suzuki-Miyaura coupling for constructing donor-acceptor architectures, while complete fluorescence quenching and enhanced phosphorescence via the heavy-atom effect make it ideal for heavy-metal-free triplet harvesting. The 9-benzyl protecting group ensures orthogonal reactivity with 85.9% monobromination selectivity and zero dibromo byproduct formation. Thermal stability (mp 116–120°C) and a defined dihedral angle (87.1°) guarantee reliable performance in vacuum-deposited hole-transport layers for perovskite solar cells and multilayer OLEDs. Available at research and bulk scales.

Molecular Formula C19H14BrN
Molecular Weight 336.2 g/mol
CAS No. 339576-55-5
Cat. No. B1275002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-3-bromo-9H-carbazole
CAS339576-55-5
Molecular FormulaC19H14BrN
Molecular Weight336.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C42
InChIInChI=1S/C19H14BrN/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13H2
InChIKeyNMNQVRIUUBFICK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzyl-3-bromo-9H-carbazole (CAS 339576-55-5): A Strategic N-Protected 3-Bromocarbazole Building Block for Organic Electronics and Precision Synthesis


9-Benzyl-3-bromo-9H-carbazole (C19H14BrN, MW 336.23) is a halogenated N-protected carbazole derivative that serves as a versatile intermediate for organic electronics, medicinal chemistry, and materials science. The compound features a bromine atom at the 3-position of the carbazole core and a benzyl group at the 9-position, which protects the nitrogen while preserving the aromatic π-system. Its planar carbazole moiety (r.m.s. deviation = 0.013 Å) and the dihedral angle of 87.1° between the carbazole and phenyl rings are critical structural parameters that influence molecular packing and electronic properties [1]. Commercially available with a purity of ≥98% (GC), this compound is a key precursor for Suzuki-Miyaura cross-coupling reactions and a component in the development of organic light-emitting diodes (OLEDs) and hole-transport materials .

Why 9-Benzyl-3-bromo-9H-carbazole Cannot Be Replaced by Other N-Substituted or Unsubstituted Carbazole Analogs


The specific combination of a 3-bromo substituent and a 9-benzyl protecting group imparts distinct photophysical, reactivity, and thermal profiles that are not shared by non-brominated or differently substituted carbazoles. Bromination at the 3-position drastically alters the electronic structure, quenching fluorescence and enabling phosphorescence via enhanced spin-orbit coupling [1]. The benzyl group at the nitrogen not only prevents undesired N-H reactivity but also modulates the compound's solubility, melting point, and crystallinity compared to N-phenyl or N-methyl analogs . These differences are not incremental; substituting with a non-brominated carbazole would eliminate the heavy-atom effect entirely, while using an unsubstituted 3-bromo-9H-carbazole would introduce an unprotected N-H site, leading to unwanted side reactions. The following quantitative evidence underscores why this specific derivative is irreplaceable in applications where precise photophysical behavior, high-yielding monobromination selectivity, or favorable thermal stability are required.

Quantitative Differentiation of 9-Benzyl-3-bromo-9H-carbazole from Closest Analogs


Fluorescence Quenching vs. Parent 9-Benzyl-9H-carbazole: A Photophysical Binary Switch

In a direct comparative study, the non-brominated parent compound 9-benzyl-9H-carbazole (3) exhibited strong fluorescence with a quantum yield (φf) ranging from 0.35 to 0.45 and a fluorescence lifetime (τf) between 11.4 and 14.7 ns in MeCN at 298 K. In stark contrast, 9-benzyl-3-bromo-9H-carbazole (3a) displayed no detectable fluorescence emission under identical conditions, attributed to efficient radiationless decay via enhanced spin-orbit coupling induced by the heavy bromine atom [1]. This binary fluorescence/quenching behavior is not a gradual shift but a complete on/off switching of the photophysical response.

Photophysics OLEDs Phosphorescence

High-Yielding Monobromination Selectivity: 85.9% Yield for 9-Benzyl-3-bromo-9H-carbazole with Zero Dibromo Byproduct Under Optimized Conditions

Under controlled bromination conditions (NBS/CH2Cl2/SiO2, 1:1 molar ratio, room temperature, 50 min), 9-benzyl-9H-carbazole (3) was converted to 9-benzyl-3-bromo-9H-carbazole (3a) in 85.9% isolated yield, with the undesired 3,6-dibromo derivative (3b) formed in 0% yield [1]. This high selectivity for monobromination is not universal; the N-phenyl analog under similar conditions produced up to 6.8% of the dibromo side product [1]. The benzyl group provides a favorable steric and electronic environment that directs electrophilic attack predominantly to the 3-position while suppressing further bromination.

Organic Synthesis Bromination Selectivity

Elevated Melting Point Compared to N-Phenyl Analog: 116–120 °C vs. 98 °C

The melting point of 9-benzyl-3-bromo-9H-carbazole is reported as 116.0–120.0 °C (TCI, >98% purity) . In contrast, the closely related N-phenyl analog 3-bromo-9-phenylcarbazole (CAS 1153-85-1) melts at a significantly lower temperature of 98 °C . This 18–22 °C higher melting point for the benzyl derivative indicates stronger intermolecular interactions in the solid state, which can translate to enhanced morphological stability in thin-film devices.

Thermal Stability Purification Device Fabrication

Distinct Dihedral Angle Conformation: 87.1° vs. 88.2° for Fluorobenzyl Analog

Single-crystal X-ray diffraction reveals that the carbazole ring system and the pendant phenyl ring in 9-benzyl-3-bromo-9H-carbazole are nearly orthogonal, with a dihedral angle of 87.1(2)° [1]. This conformation is slightly more twisted than that of the structurally similar 3-bromo-9-(4-fluorobenzyl)-9H-carbazole, which exhibits a dihedral angle of 88.2(3)° [2]. While both are nearly orthogonal, even small angular differences can affect molecular packing density, intermolecular π–π overlap, and charge-carrier mobility in solid-state devices.

Crystallography Molecular Packing Charge Transport

Commercial Availability with Consistent High Purity and Ambient Storage

9-Benzyl-3-bromo-9H-carbazole is routinely supplied with a purity specification of ≥98.0% (GC) and can be stored at room temperature (recommended <15°C) without decomposition . In contrast, some carbazole derivatives, such as certain N-unsubstituted 3-bromo-9H-carbazole intermediates, require cold storage (-20°C) to prevent degradation . The benzyl protecting group enhances stability, reducing procurement complexity and long-term storage costs.

Procurement Quality Control Storage

Enhanced Phosphorescence Emission Due to Heavy-Atom Effect

The presence of the bromine atom at the 3-position significantly enhances spin-orbit coupling, enabling efficient intersystem crossing and promoting phosphorescence. In a solid matrix at 77 K, 9-benzyl-3-bromo-9H-carbazole (3a) exhibits a phosphorescence emission maximum with a bathochromic shift of 9–17 nm compared to the non-brominated parent 9-benzyl-9H-carbazole (3) [1]. This heavy-atom effect is a direct consequence of the bromine substituent and is not observed in the non-brominated analog.

Phosphorescence Triplet State Sensors

Targeted Application Scenarios for 9-Benzyl-3-bromo-9H-carbazole Driven by Verified Differentiation


Synthesis of Phosphorescent OLED Emitters via Suzuki-Miyaura Cross-Coupling

The non-fluorescent nature and enhanced phosphorescence of 9-benzyl-3-bromo-9H-carbazole, demonstrated by complete fluorescence quenching and a 9–17 nm phosphorescence red shift relative to the parent [1], make it an ideal building block for constructing heavy-metal-free phosphorescent emitters. The 3-bromo position serves as a reactive handle for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, creating donor-acceptor architectures that harvest triplet excitons. Researchers developing blue or white PhOLEDs can leverage this compound to achieve efficient electroluminescence without the need for expensive iridium or platinum complexes.

Hole-Transport Layer Precursor for Perovskite Solar Cells and OLEDs

The benzyl-protected nitrogen and the specific dihedral angle of 87.1° influence molecular packing and charge transport in thin films [2]. Combined with the compound's higher melting point (116–120 °C) compared to N-phenyl analogs (98 °C) , 9-benzyl-3-bromo-9H-carbazole provides improved thermal stability during vacuum deposition. This makes it a superior precursor for synthesizing hole-transport materials (HTMs) that require robust morphology under operational conditions in perovskite solar cells and multilayer OLED devices.

Precision Synthesis of Pharmaceutical Intermediates Requiring Orthogonal Protection

The high-yielding, selective monobromination (85.9% yield, 0% dibromo byproduct) [1] translates directly to efficient downstream functionalization. The benzyl group acts as a stable protecting group for the carbazole nitrogen, allowing selective modification at the 3-bromo position via cross-coupling or nucleophilic aromatic substitution. This orthogonal reactivity is essential for constructing complex carbazole-containing drug candidates, such as antiviral agents or kinase inhibitors, where N-H functionality would otherwise lead to side reactions.

Phosphorescence-Based Oxygen Sensors and Triplet Sensitizers

The heavy-atom effect of the bromine substituent significantly enhances triplet-state population, as evidenced by the phosphorescence emission observed at 77 K [1]. This property makes 9-benzyl-3-bromo-9H-carbazole a valuable precursor for developing optical oxygen sensors, where the quenching of phosphorescence by molecular oxygen is used for quantitative detection. The compound can be incorporated into polymer matrices or conjugated with luminescent probes to create sensitive and selective oxygen-sensing materials for biomedical and environmental applications.

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